

A Comparative Analysis of Ortho, Meta, and Para Isomers of Piperazinyl Benzoic Acid

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of piperazinyl benzoic acid. The position of the piperazinyl group on the benzoic acid ring significantly influences the molecule's physicochemical properties, spectral characteristics, and pharmacological activity. Understanding these differences is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant workflows and pathways.

Physicochemical and Pharmacological Properties

The positional isomerism of piperazinyl benzoic acid affects properties such as melting point, pKa, and solubility, which in turn can influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. While comprehensive experimental data for all three parent isomers is not readily available in a single source, the following tables compile available data for the parent compounds and their closely related N-methylated analogs, which can serve as valuable reference points.

Property	Ortho Isomer (2-piperazinyl)	Meta Isomer (3-piperazinyl)	Para Isomer (4-piperazinyl)
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	C ₁₁ H ₁₄ N ₂ O ₂	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	206.24 g/mol	206.24 g/mol	206.24 g/mol
Appearance	White to off-white solid	White powder or solid[1]	Colorless crystals
Melting Point (°C)	Data not available	Data not available	295[2]
Predicted pKa	Data not available	Data not available	Data not available
Solubility	Soluble in polar solvents[3]	Data not available	Data not available

Table 1: Comparison of Physicochemical Properties of Piperazinyl Benzoic Acid Isomers.

Property	Ortho-Methylated Isomer	Meta-Methylated Isomer	Para-Methylated Isomer
Compound Name	2-(4-Methylpiperazin-1-yl)benzoic acid	3-((4-methylpiperazin-1-yl)methyl)benzoic Acid	4-(4-Methylpiperazin-1-yl)benzoic acid
Melting Point (°C)	211-215[4]	Data not available	230[5]
Predicted pKa	Data not available	Data not available	5.02[5]
Solubility	Data not available	Data not available	Soluble in chloroform, dichloromethane, and ethanol; slightly soluble in water[5]

Table 2: Comparison of Physicochemical Properties of N-Methylated Piperazinyl Benzoic Acid Isomers.

In terms of biological activity, studies on related arylpiperazine derivatives have shown that the substitution pattern can dramatically alter receptor binding affinity. For instance, in a series of

arylpiperazine salicylamide derivatives, the meta-substituted isomer exhibited the highest affinity for the human serotonin 5-HT_{1A} receptor, followed by the ortho and then the para isomers. This highlights the critical role of positional isomerism in determining pharmacological activity.

Experimental Protocols

The synthesis of piperazinyl benzoic acid isomers can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a halogenated benzoic acid with piperazine. The Buchwald-Hartwig amination offers a more modern and efficient alternative.

General Synthesis Protocol via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of ortho-, meta-, and para-piperazinyl benzoic acid from the corresponding fluorobenzoic acid and piperazine.

Materials:

- 2-Fluorobenzoic acid, 3-Fluorobenzoic acid, or 4-Fluorobenzoic acid
- Piperazine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask, dissolve the respective fluorobenzoic acid (1 equivalent) and an excess of piperazine (3-5 equivalents) in DMF.
- Add potassium carbonate (2-3 equivalents) to the mixture.
- Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into water.
- Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the product.
- Filter the precipitate and wash it with cold water.
- To purify, dissolve the crude product in a dilute NaOH solution and wash with ethyl acetate to remove any unreacted piperazine.
- Re-acidify the aqueous layer with HCl to precipitate the pure piperazinyl benzoic acid isomer.
- Filter the purified product, wash with water, and dry under vacuum.

Characterization

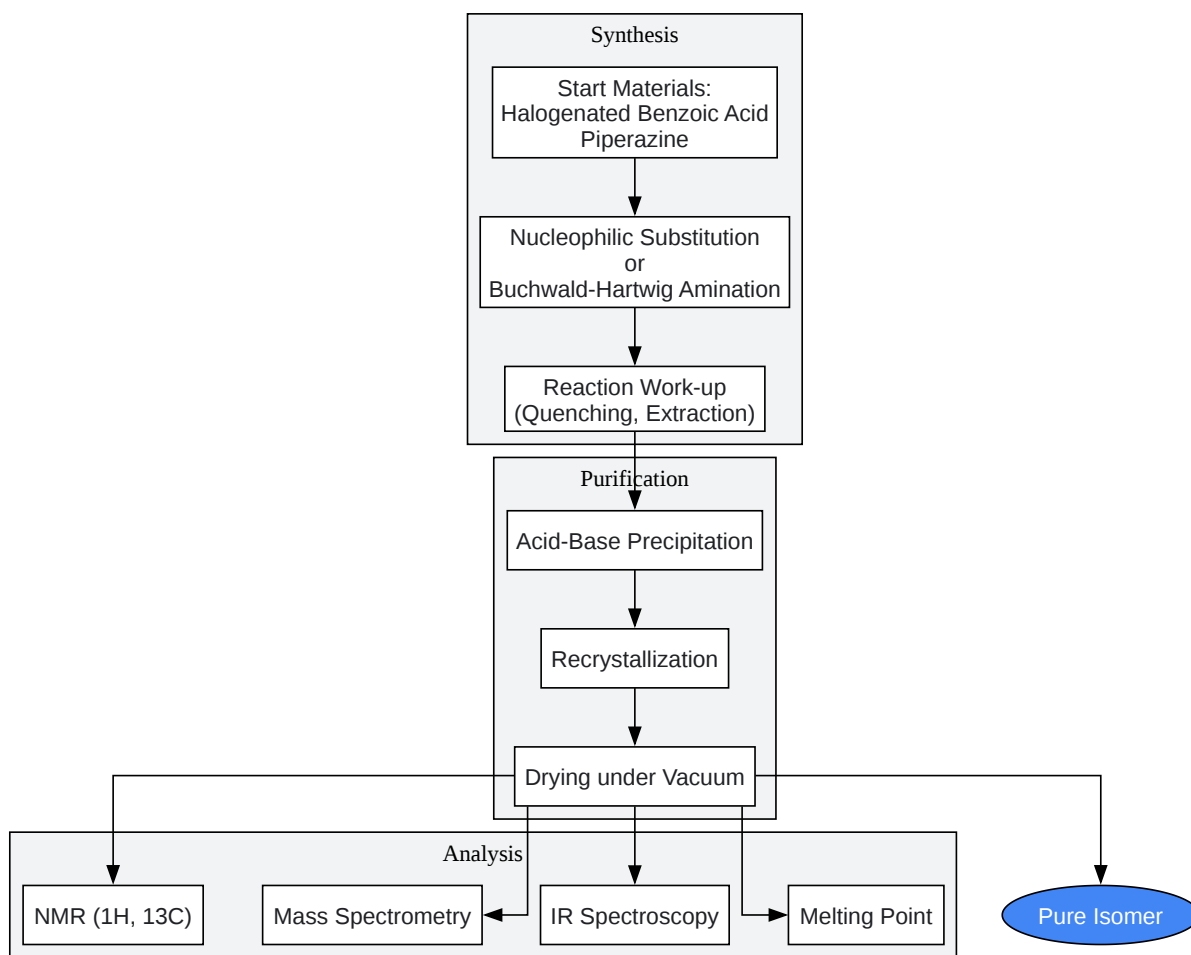
The synthesized isomers should be characterized using standard analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and isomeric purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared Spectroscopy (IR): To identify the functional groups present.
- Melting Point Analysis: To assess the purity of the compound.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a piperazinyl benzoic acid isomer.

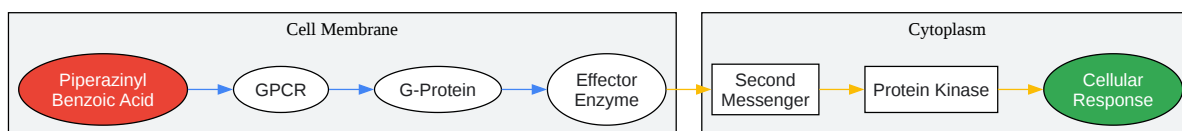


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General workflow for synthesis and analysis.

Hypothetical Signaling Pathway Involvement

Piperazine derivatives are known to interact with various receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperazinyl benzoic acid isomer acting as a receptor agonist.

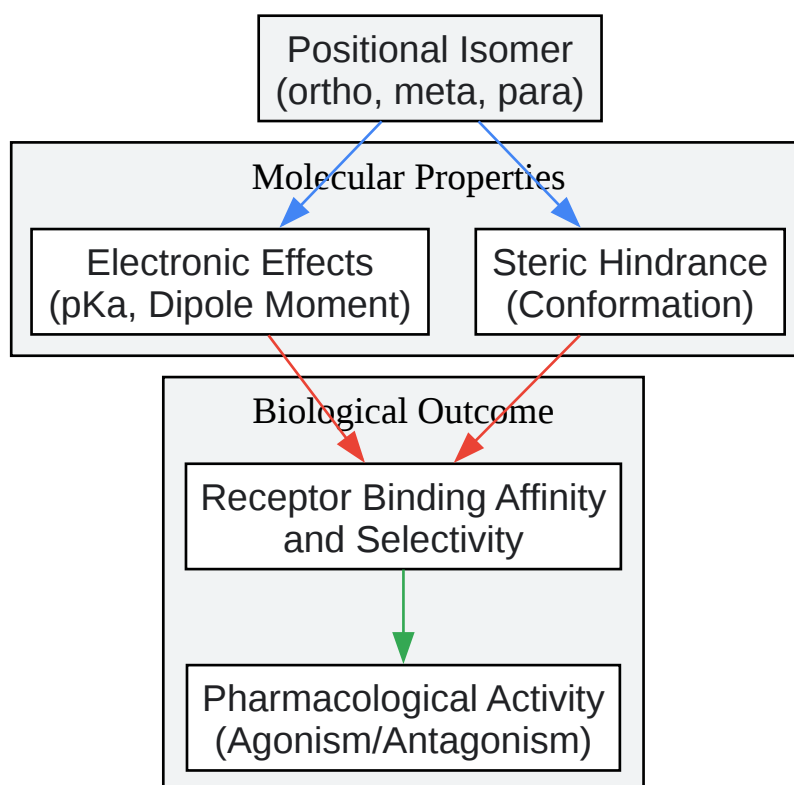


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Hypothetical GPCR signaling pathway.

Structure-Activity Relationship Logic

The position of the piperazinyl substituent directly impacts the electronic and steric properties of the benzoic acid, which in turn dictates its biological activity.



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